1-(Trifluoromethyl)naphthalene-7-carboxaldehyde
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Overview
Description
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the first position and a carboxaldehyde group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-7-carboxaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with trifluoroacetyl chloride, followed by oxidation to introduce the carboxaldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation using suitable oxidizing agents. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid.
Reduction: 1-(Trifluoromethyl)naphthalene-7-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-carboxaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde: Similar structure but with the carboxaldehyde group at the second position.
1-(Trifluoromethyl)naphthalene-4-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fourth position.
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fifth position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H7F3O |
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Molecular Weight |
224.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-7H |
InChI Key |
PNXAXNMYWHPJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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